molecular formula C23H33N3O2 B6910095 N-(4-methylcyclohexyl)-2-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]acetamide

N-(4-methylcyclohexyl)-2-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]acetamide

Cat. No.: B6910095
M. Wt: 383.5 g/mol
InChI Key: UCKQWTWUDWOKHJ-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)-2-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]acetamide is a complex organic compound that features a piperazine ring, a cyclopropane moiety, and a phenyl group

Properties

IUPAC Name

N-(4-methylcyclohexyl)-2-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2/c1-18-7-9-20(10-8-18)24-21(27)17-25-13-15-26(16-14-25)22(28)23(11-12-23)19-5-3-2-4-6-19/h2-6,18,20H,7-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKQWTWUDWOKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CN2CCN(CC2)C(=O)C3(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylcyclohexyl)-2-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the cyclopropane and piperazine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylcyclohexyl)-2-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

N-(4-methylcyclohexyl)-2-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)-2-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-methylcyclohexyl)-2-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]acetamide include other piperazine derivatives and cyclopropane-containing molecules. Examples include:

  • N-(4-{[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
  • 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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